1-(4-Methoxyphenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone
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Overview
Description
1-(4-Methoxyphenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone is a synthetic organic compound that belongs to the class of thioether ketones This compound is characterized by the presence of a methoxyphenyl group, a pyridazinyl group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone typically involves the following steps:
Formation of the Pyridazinyl Intermediate: The pyridazinyl intermediate can be synthesized through the reaction of appropriate starting materials under specific conditions, such as heating with a suitable catalyst.
Thioether Formation: The thioether linkage is formed by reacting the pyridazinyl intermediate with a thiol compound, often in the presence of a base to facilitate the reaction.
Ketone Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-2-(pyridazin-3-ylthio)ethanone: Lacks the p-tolyl group, which may affect its chemical properties and biological activity.
1-(4-Methoxyphenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)propanone: Similar structure but with a propanone group instead of ethanone, potentially altering its reactivity and applications.
Uniqueness
1-(4-Methoxyphenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone is unique due to the combination of its methoxyphenyl, pyridazinyl, and thioether groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-14-3-5-15(6-4-14)18-11-12-20(22-21-18)25-13-19(23)16-7-9-17(24-2)10-8-16/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXRKBLFTZSIQFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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